molecular formula C13H12BClO3 B593923 (2-(Benzyloxy)-3-chlorophenyl)boronic acid CAS No. 1217500-57-6

(2-(Benzyloxy)-3-chlorophenyl)boronic acid

Cat. No. B593923
CAS RN: 1217500-57-6
M. Wt: 262.496
InChI Key: WRDFNKULHBAPKO-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-3-chlorophenyl)boronic acid, also known as 2-BCPA, is an organoboron compound widely used in organic synthesis. It is a versatile reagent that is used in a variety of chemical reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Stille cross-coupling. Due to its wide range of applications, 2-BCPA has become an important tool in synthetic organic chemistry.

Scientific Research Applications

Inhibitory Properties in Biochemical Applications

(2-(Benzyloxy)-3-chlorophenyl)boronic acid has been explored for its biochemical applications, particularly in the inhibition of enzymes like hormone-sensitive lipase (HSL). HSL plays a crucial role in lipid metabolism, and inhibitors can be useful for studying biochemical pathways or potentially treating metabolic disorders. A study found that related aryl and heteroaryl boronic acids exhibit significant in vitro inhibitory properties against HSL, indicating the potential utility of this compound in this context (Ebdrup et al., 2005).

Organic Synthesis and Drug Design

This compound has also been utilized in the synthesis of complex organic molecules and intermediates in drug design. It serves as a building block in the Suzuki-Miyaura coupling reaction, a pivotal method in modern synthetic organic chemistry for forming carbon-carbon bonds. The reaction enables the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes, valuable intermediates in medicinal chemistry (Bölcskei et al., 2022).

Environmental Applications

Beyond its applications in biochemistry and organic synthesis, derivatives of boronic acids, including this compound, have been investigated for environmental applications. For instance, boronic acids have been part of studies related to the electrochemical degradation of pollutants, showcasing the role of boron-doped diamond electrodes in water treatment technologies. This research is crucial for developing new methods to remove persistent organic pollutants from water sources (Sirés et al., 2006).

Material Science and Catalysis

In material science and catalysis, this compound and its analogs demonstrate significant potential. They have been employed in the synthesis of complex molecules, such as piperazinones and benzopiperazinones, from 1,2-diamines and organoboronic acids, indicating their utility in the development of new materials and catalytic processes (Petasis & Patel, 2000).

Advanced Applications in Electronics

Moreover, the exploration of borinic and boronic acids in the creation of bifunctional electrolyte additives for lithium-ion batteries underscores the importance of these compounds in advancing battery technology. This research opens up new avenues for enhancing the performance and safety of lithium-ion batteries, which are pivotal in the era of portable electronics and electric vehicles (Chen & Amine, 2007).

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target in this reaction is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .

Mode of Action

In the SM cross-coupling reaction, the boronic acid or its ester acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid or its ester, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The compound’s role in the sm cross-coupling reaction suggests it may be involved in pathways where carbon-carbon bond formation is crucial .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . Their rate of hydrolysis is considerably accelerated at physiological pH , which could impact their bioavailability.

Result of Action

The primary result of the action of 2-Benzyloxy-3-chlorophenylboronic Acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 2-Benzyloxy-3-chlorophenylboronic Acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic acids and their esters . Additionally, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of various functional groups and the overall reaction conditions .

properties

IUPAC Name

(3-chloro-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDFNKULHBAPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681542
Record name [2-(Benzyloxy)-3-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217500-57-6
Record name B-[3-Chloro-2-(phenylmethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzyloxy)-3-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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